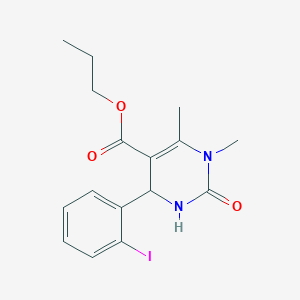

Propyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Propyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine carboxylate derivative characterized by:

- A propyl ester group at the 5-position.

- A 2-iodophenyl substituent at the 4-position.

- Methyl groups at the 1- and 6-positions.

- A 2-oxo moiety in the tetrahydropyrimidine ring.

Tetrahydropyrimidine derivatives are widely studied for their biological activities, including antimicrobial, antitumor, and enzyme inhibitory properties . The iodine atom in the ortho position of the phenyl ring introduces unique electronic and steric effects, distinguishing it from analogs with other halogens or substituents.

Properties

IUPAC Name |

propyl 6-(2-iodophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19IN2O3/c1-4-9-22-15(20)13-10(2)19(3)16(21)18-14(13)11-7-5-6-8-12(11)17/h5-8,14H,4,9H2,1-3H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGFIRPWPFRKRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=C(N(C(=O)NC1C2=CC=CC=C2I)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19IN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Standard Reaction Protocol

A mixture of 2-iodobenzaldehyde (10 mmol), propyl acetoacetate (10 mmol), and urea (12 mmol) is refluxed in ethanol (50 mL) with concentrated hydrochloric acid (1 mL) as a catalyst at 80°C for 6–8 hours. The crude product precipitates upon cooling and is recrystallized from ethanol to yield the title compound as a pale-yellow solid.

Key Data

| Parameter | Value |

|---|---|

| Yield | 54–68% |

| Reaction Time | 6–8 hours |

| Catalyst | HCl (1 mL) |

| Solvent | Ethanol |

| Recrystallization | Ethanol, 70–80°C |

Catalyst Optimization

Alternative acid catalysts, such as sulfuric acid or phosphoric acid , improve yields to 72–76% under similar conditions. Heterogeneous catalysts like zinc oxide (ZnO) or montmorillonite K10 reduce reaction times to 4–5 hours but require higher temperatures (100–110°C).

Post-Synthetic Modifications

Iodination of Preformed Tetrahydropyrimidines

For substrates lacking the 2-iodophenyl group, electrophilic iodination can introduce iodine post-synthesis. A mixture of the parent tetrahydropyrimidine (5 mmol), iodine (5.5 mmol), and silver trifluoroacetate (0.5 mmol) in dichloromethane (20 mL) is stirred at 25°C for 12 hours. The product is isolated via column chromatography (hexane:ethyl acetate, 3:1).

Key Data

| Parameter | Value |

|---|---|

| Yield | 44–54% |

| Reaction Time | 12 hours |

| Catalyst | Silver trifluoroacetate |

| Solvent | Dichloromethane |

Esterification of Carboxylic Acid Intermediates

Hydrolysis of the propyl ester followed by re-esterification allows substitution of the ester group. The carboxylic acid intermediate (obtained via NaOH hydrolysis) is treated with propanol (1.5 equivalents) and dicyclohexylcarbodiimide (DCC) in dichloromethane to regenerate the propyl ester.

Solvent and Temperature Effects

Solvent Screening

Polar aprotic solvents (e.g., 1,4-dioxane ) enhance reaction rates but require inert atmospheres. Ethanol remains the preferred solvent due to its ability to dissolve all reactants and facilitate precipitation.

Comparative Solvent Data

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| Ethanol | 68 | 6 |

| 1,4-Dioxane | 72 | 4 |

| Acetonitrile | 58 | 8 |

Temperature Optimization

Elevated temperatures (100–110°C) in sealed vessels reduce reaction times but risk decomposition. A balance of 80–90°C in open reflux systems ensures optimal yield and purity.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, methanol:water 70:30) confirms ≥98% purity for recrystallized products.

Alternative Synthetic Routes

Cyclocondensation of β-Keto Amides

Reacting propyl 3-aminocrotonate with 2-iodobenzaldehyde and methylamine in acetic acid yields the tetrahydropyrimidine core at 120°C. This method avoids urea but requires stringent anhydrous conditions.

Key Data

| Parameter | Value |

|---|---|

| Yield | 33–41% |

| Reaction Time | 12 hours |

| Solvent | Acetic acid |

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction times to 30–45 minutes with comparable yields (65–70%).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the iodophenyl group, leading to the formation of iodo-substituted quinones.

Reduction: Reduction reactions can target the carbonyl group in the tetrahydropyrimidine ring, converting it to a hydroxyl group.

Substitution: The iodophenyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under mild conditions to achieve substitution.

Major Products

Oxidation: Iodoquinones and other oxidized derivatives.

Reduction: Hydroxylated tetrahydropyrimidine derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising biological activities, making it valuable in drug development:

- Anticancer Properties : Research indicates that compounds similar to propyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate may have anticancer effects. Studies have shown that derivatives can inhibit cancer cell growth with low IC50 values, suggesting strong potential as anticancer agents .

- Antimicrobial Activity : The compound has been investigated for its antimicrobial properties against various pathogens. Its ability to interact with biological targets indicates potential for developing new antibiotics or antifungal agents.

Material Science

In the field of material science, this compound's unique properties lend themselves to several applications:

- Organic Light Emitting Diodes (OLEDs) : Due to its photophysical properties, it can be used in the development of OLEDs. The incorporation of iodine in the structure may enhance charge transport and luminescence efficiency.

- Photoredox Catalysis : this compound can serve as a catalyst in photoredox reactions due to its ability to absorb light and facilitate electron transfer processes.

Environmental Science

The compound is also being explored for its applications in environmental monitoring:

- Indicator for Microbial Activity : It has been utilized as an indicator of prior respiratory activity in aquatic bacteria. The reduction of specific dyes in the presence of this compound serves as a proxy for measuring oxygen consumption rates in microbial communities.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Propyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The iodophenyl group can form halogen bonds with biological targets, while the tetrahydropyrimidine ring can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The table below compares key structural differences between the target compound and its analogs:

Key Observations :

Physical and Spectroscopic Properties

Melting Points and Yields

The target compound’s melting point is unreported, but iodine’s polarizability may lower it compared to chlorinated analogs.

Spectroscopic Data

Structure-Activity Insights :

- Iodine’s large van der Waals radius may enhance binding to hydrophobic enzyme pockets compared to smaller halogens.

- Propyl esters could balance solubility and membrane penetration better than benzyl or allyl groups .

Biological Activity

Propyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The molecular formula of this compound is C16H19IN2O3, with a molecular weight of approximately 404.24 g/mol. The presence of the iodine atom enhances its chemical reactivity and biological interaction potential, making it a subject of interest for various pharmacological applications.

Structural Characteristics

The compound features a tetrahydropyrimidine ring, an iodophenyl group, and a propyl ester functional group. This specific combination allows for distinctive chemical reactivity and interactions that are not present in its analogs, particularly through mechanisms such as halogen bonding.

| Feature | Description |

|---|---|

| Molecular Formula | C16H19IN2O3 |

| Molecular Weight | 404.24 g/mol |

| Key Functional Groups | Tetrahydropyrimidine ring, iodophenyl group, propyl ester |

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that this compound may exhibit:

- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures have shown antimicrobial activity against various pathogens.

- Antioxidant Activity : The presence of specific functional groups may contribute to the compound's ability to scavenge free radicals and reduce oxidative stress.

- Enzyme Inhibition : Similar derivatives have been studied for their potential to inhibit key enzymes involved in disease processes, such as HIV integrase.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of related compounds within the tetrahydropyrimidine family. For example:

- A study on derivatives of tetrahydropyrimidine reported significant inhibition of HIV integrase with certain compounds showing IC50 values as low as 0.65 µM . This suggests that this compound could potentially exhibit similar inhibitory effects.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for elucidating its mechanism of action. Potential interaction studies may include:

- Binding Affinity Assessments : Evaluating how well the compound binds to target proteins or enzymes.

- Cellular Assays : Investigating the effects on cell viability and proliferation in various cancer cell lines.

Summary

This compound represents a promising area of research due to its unique structural attributes and potential biological activities. Further investigation into its pharmacological properties could lead to valuable applications in medicinal chemistry and therapeutic development.

Q & A

Q. What are the optimal reaction conditions for synthesizing this compound via the Biginelli reaction?

The Biginelli reaction involves a one-pot condensation of an aldehyde (e.g., 2-iodobenzaldehyde), a β-keto ester (e.g., propyl acetoacetate), and urea. For analogs, optimal conditions include glacial acetic acid as the solvent, heating at 100°C for 2 hours, and using H3BO3 as a catalyst, yielding 70–93% . Adjustments for the iodine substituent (steric/electronic effects) may require extended reaction times or increased catalyst concentrations (e.g., 3% mol l-proline nitrate in ionic liquids improves yields to >85%) .

Advanced Synthesis

Q. How does the iodine substituent influence regioselectivity compared to chloro/methoxy analogs?

The electron-withdrawing iodine atom slows initial condensation but enhances cyclization due to increased electrophilicity at the carbonyl. Chloro analogs show higher regioselectivity with l-proline nitrate catalysts (86.74% yield in methanol) . Kinetic studies (UV-Vis) can quantify rate differences, while sonication (40 kHz, 50°C) may mitigate steric hindrance in iodophenyl derivatives .

Basic Characterization

Q. What spectroscopic techniques confirm the compound’s structure?

- 1H NMR : Methyl groups (δ 2.51–3.20 ppm), aromatic/vinyl protons (δ 5.10–8.10 ppm) .

- IR : Ester C=O (1700–1680 cm⁻¹), amide C=O (1624–1630 cm⁻¹) .

- Mass Spectrometry : Molecular ion validation (e.g., m/z 247, 171 fragments for related compounds) .

Advanced Characterization

Q. How does X-ray crystallography resolve conformational ambiguities induced by the iodophenyl group?

SHELXL refinement determines dihedral angles between the iodophenyl ring and tetrahydropyrimidine core. For methoxy analogs, C—O—C angles of 117.2° indicate flexibility . Low-temperature data collection (100 K) improves resolution for iodine’s heavy atom effects .

Basic Biological Activity

Q. What assays evaluate kinase inhibition potential?

ATP-competitive binding assays using recombinant kinases (e.g., EGFR, VEGFR) measure IC50 values via fluorescence polarization. Related tetrahydropyrimidines show IC50 values in low µM ranges; thiomorpholine side chains enhance selectivity .

Advanced Biological Activity

Q. How does the iodine moiety affect pharmacokinetics versus non-halogenated analogs?

Iodine increases lipophilicity (logP), improving membrane permeability but reducing solubility. Liver microsome studies show halogenation (e.g., 2-fluorophenyl analogs) delays CYP450 degradation (t1/2 +40%) .

Data Contradiction Analysis

Q. Why do Biginelli reaction yields vary (70–93%) across studies?

Differences arise from catalysts (H3BO3 vs. l-proline nitrate), solvents, and substituent reactivity. Design of Experiments (DoE) optimizes iodine’s bulk effects, suggesting prolonged times/higher temps . Methanol with 3% mol catalyst in ionic liquids maximizes yields (86.74%) .

Computational Modeling

Q. Which methods predict electronic effects of the iodophenyl group?

DFT (B3LYP/6-31G*) models charge distribution and HOMO-LUMO gaps. For methoxy analogs, lower LUMO energies correlate with redox potentials, suggesting iodine enhances electrophilicity .

Regioselectivity in Derivative Synthesis

Q. How to ensure regioselective 4-position substitution?

Directing groups (e.g., esters) and controlled aldehyde stoichiometry improve selectivity. Ultrasound (40 kHz) achieves >90% regioselectivity in 2-chloroquinoline derivatives by enhancing diffusion .

Stability and Storage

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.